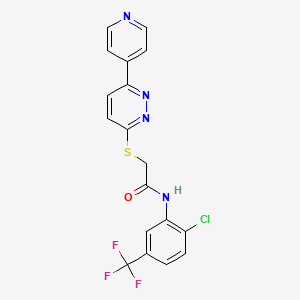
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H12ClF3N4OS and its molecular weight is 424.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound can be described by its molecular formula C16H14ClF3N4S and has a molecular weight of approximately 392.82 g/mol. Its structure features a chloro-substituted phenyl group, a trifluoromethyl group, and a pyridazinyl-thioacetamide moiety, which may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives of pyridazine have shown significant cytotoxic effects against various cancer cell lines. In particular:
- IC50 Values : Compounds with similar structural motifs have demonstrated IC50 values ranging from 3.25 µM to 42.30 µM against different cancer cell lines such as MCF7 and NCI-H460 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
The mechanism of action for compounds like this compound is believed to involve the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. For example, some studies have reported that similar compounds inhibit Aurora-A kinase activity, leading to reduced cancer cell growth .
Anti-inflammatory Properties
In addition to anticancer activity, there is evidence suggesting that related compounds exhibit anti-inflammatory effects. For instance, certain trifluoromethyl-containing compounds have been shown to inhibit pro-inflammatory cytokines in animal models .
Study 1: Efficacy in Animal Models
A study investigated the effects of a related compound in a rat model of arthritis. The compound exhibited a high oral bioavailability (>90%) and significantly inhibited tumor necrosis factor-alpha (TNF-α) production in a dose-dependent manner . This suggests that similar compounds may possess therapeutic potential in inflammatory diseases.
Study 2: Structure-Activity Relationship (SAR)
Another study focused on the SAR of pyridazine derivatives, revealing that modifications to the phenyl and thioacetamide groups can enhance biological activity. The optimal substitutions led to improved potency against specific cancer cell lines .
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4OS/c19-13-2-1-12(18(20,21)22)9-15(13)24-16(27)10-28-17-4-3-14(25-26-17)11-5-7-23-8-6-11/h1-9H,10H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLMZXCGDCCYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













